molecular formula C11H16N2O2 B13922011 Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate

Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate

Cat. No.: B13922011
M. Wt: 208.26 g/mol
InChI Key: AFMDBGUELPGFGB-UHFFFAOYSA-N
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Description

Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring with a cyanomethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(cyanomethylene)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme-catalyzed reactions .

Medicine

It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can form covalent bonds with active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is unique due to the presence of the cyanomethylene group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl N-[3-(cyanomethylidene)cyclobutyl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h4,9H,6-7H2,1-3H3,(H,13,14)

InChI Key

AFMDBGUELPGFGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC#N)C1

Origin of Product

United States

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